N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide
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Overview
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls and alters the topologic states of DNA during transcription. It plays a crucial role in cellular processes such as replication, transcription, and recombination .
Mode of Action
The compound interacts with Top1 and inhibits its activity . It has been reported to show superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . This inhibition disrupts the normal functioning of the DNA, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its solubility in water, methanol, ethanol, and chloroform suggests that it may have good bioavailability
Result of Action
The inhibition of Top1 by this compound leads to the disruption of DNA replication and transcription, resulting in cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazoles, the class of compounds to which it belongs, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazoles , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19ClN5O2S
- Molecular Weight : 461.9 g/mol
- CAS Number : 894038-05-2
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of chlorophenyl and oxalamide functional groups contributes to its pharmacological profile.
Antifungal Properties
Recent studies have highlighted the antifungal potential of triazole derivatives. The 1,2,4-triazole moiety is particularly significant in the development of antifungal agents due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
Table 1: Antifungal Activity of Triazole Derivatives
Compound Name | Activity | Reference |
---|---|---|
This compound | Potent against Candida spp. | |
Cyproconazole | Broad-spectrum antifungal | |
Propiconazole | Effective against dermatophytes |
Antimicrobial Activity
In addition to antifungal properties, compounds containing the thiazole and triazole rings have demonstrated significant antimicrobial activity. For instance, studies have shown that triazole derivatives exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Activity Level | Reference |
---|---|---|---|
Benzotriazole Derivative | E. coli | Moderate | |
This compound | S. aureus | High |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and triazole rings significantly influence biological activity. For instance:
- Chlorophenyl Substitution : Enhances antifungal potency.
- Oxalamide Group : Contributes to increased lipophilicity and improved cellular uptake.
These modifications are crucial for optimizing the efficacy and selectivity of the compound against specific pathogens.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against clinical isolates of Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, demonstrating potent antifungal activity compared to standard antifungals like fluconazole .
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL after 24 hours of exposure.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-10-14(2)19(15(3)11-13)26-22(31)21(30)25-9-8-18-12-32-23-27-20(28-29(18)23)16-4-6-17(24)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLSSNTIGHGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.